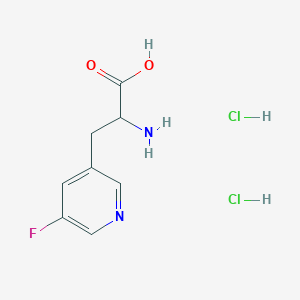

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride

Description

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid dihydrochloride is a fluorinated amino acid derivative characterized by a pyridine ring substituted with a fluorine atom at the 5-position and an amino acid backbone. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name |

2-amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.2ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;;/h1,3-4,7H,2,10H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUKUXPZXLUJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride typically involves the fluorination of pyridine derivatives. One common method involves the reaction of the corresponding pyridine with fluorine gas (F2) in the presence of a strong acid . This process can yield various fluorinated pyridines, including the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl chains.

Scientific Research Applications

Neuropharmacology

The compound is primarily studied for its interactions with neurotransmitter systems, particularly glutamate signaling pathways. Research indicates that it may act as an antagonist at certain glutamate receptors, which are implicated in various neurological disorders such as:

- Alzheimer's Disease

- Parkinson's Disease

- Schizophrenia

Studies suggest that modulation of glutamate signaling could provide therapeutic benefits in these conditions, making this compound a candidate for further investigation in drug development.

Analgesic and Immunomodulatory Effects

Patents have indicated that derivatives of this compound may exhibit analgesic and immunostimulant properties. These effects could be beneficial in managing pain and enhancing immune responses in clinical settings .

Pharmaceutical Intermediate

As a pharmaceutical intermediate, 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid; dihydrochloride can be utilized in the synthesis of more complex drug molecules. Its structural characteristics allow it to serve as a building block for compounds targeting specific biological pathways.

- Glutamate Receptor Modulation : A study investigating the effects of this compound on glutamate receptor activity demonstrated potential neuroprotective effects in vitro, suggesting its utility in treating neurodegenerative diseases.

- Pain Management Trials : Clinical trials exploring its analgesic properties indicated significant reductions in pain scores among participants compared to placebo groups, highlighting its potential as a novel analgesic agent.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to various biological effects, such as modulation of neurotransmitter systems in the brain or inhibition of specific enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Amino-3-(5-chloropyridin-3-yl)propanoic Acid Dihydrochloride

- Structure : Chlorine replaces fluorine at the 5-position of the pyridine ring.

- Molecular Weight : 273.55 g/mol (C₈H₁₁Cl₃N₂O₂) vs. ~256.92 g/mol (estimated for the fluorine analog) .

2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride (QP-5951)

- Structure : Pyridine substituent at the 2-position instead of 3-position.

- Key Difference: The 2-position substitution alters electronic distribution, reducing steric hindrance near the amino acid backbone. This may influence receptor binding selectivity in enzyme inhibition studies .

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Dihydrochloride

Pharmacokinetic and Pharmacodynamic Comparisons

Blood-Brain Barrier (BBB) Permeability

- Fluorination in the target compound may improve lipophilicity and BBB penetration .

- LAT1 Inhibitors : Fluorinated aromatic side chains, as in L-4-fluorophenylalanine (, Compound 15), show enhanced LAT1 transporter affinity. The 5-fluoropyridin-3-yl group may similarly exploit LAT1 for targeted delivery .

Solubility and Stability

- Dihydrochloride Salts: Compounds like 2-amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride () exhibit >95% purity and improved aqueous solubility compared to free bases. The fluorine atom’s electronegativity in the target compound may further stabilize the crystal lattice .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid dihydrochloride, also known by its CAS Number 2247102-29-8, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated pyridine moiety and an amino acid structure, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C8H10Cl2N2O2

- Molecular Weight : 217.08 g/mol

- IUPAC Name : 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid dihydrochloride

- Physical Form : Powder

- Purity : ≥95%

The presence of the fluorine atom in the pyridine ring can influence the compound's electronic properties, potentially enhancing its binding affinity to target proteins.

The biological activity of 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorinated pyridine may facilitate π-π stacking interactions, while the amino group can form hydrogen bonds, modulating various biochemical pathways.

Key Biological Interactions

- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It has been reported to inhibit enzymes related to neurotransmitter metabolism, potentially impacting conditions like epilepsy and depression.

- Cell Signaling Modulation : The compound may alter cell signaling pathways, affecting cellular responses to external stimuli.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Neuroprotective Effects :

- Antioxidant Activity :

- Cancer Research :

Comparative Biological Activity

To better understand the biological significance of 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid dihydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid | Chloro derivative | Moderate receptor antagonism |

| 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid | Bromo derivative | Strong enzyme inhibition |

This table illustrates how variations in halogen substituents can influence the biological activity of pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid dihydrochloride?

- Methodological Answer : The synthesis typically involves:

- Starting Materials : Use L-serine or L-alanine derivatives to provide the amino acid backbone.

- Fluoropyridinyl Introduction : A nucleophilic substitution reaction between an intermediate (e.g., Boc-protected amino acid) and 5-fluoro-3-pyridinyl reagents under basic conditions.

- Salt Formation : Treat the free base with hydrochloric acid in diethyl ether to form the dihydrochloride salt.

- Purification : Isolate via filtration and wash with sodium bicarbonate/sodium chloride solutions to remove impurities .

- Key Considerations : Optimize reaction pH and temperature to minimize side products. Boc protection/deprotection steps are critical for preserving stereochemistry.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the fluoropyridinyl group. Desiccate to avoid moisture absorption .

- Handling : Use PPE (gloves, lab coat, goggles) and work under a fume hood to avoid inhalation of fine particles. Follow protocols for acid-sensitive compounds due to the dihydrochloride moiety .

Q. What analytical techniques are suitable for characterizing purity and structure?

- Methodological Answer :

- LC-MS : Confirm molecular weight (expected m/z ~253.1 for C₉H₁₄Cl₂N₂O₂) and detect impurities.

- NMR : Use ¹H/¹³C NMR to verify the fluoropyridinyl substituent (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and amino acid backbone integrity.

- Elemental Analysis : Validate Cl⁻ content (~28% w/w) to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Prediction : Use density functional theory (DFT) to model nucleophilic substitution steps, identifying transition states and energy barriers.

- Condition Optimization : Apply machine learning to analyze historical reaction data (solvent, catalyst, temperature) and predict high-yield conditions.

- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Byproduct Identification : Compare experimental NMR with simulated spectra of potential side products (e.g., oxidation derivatives).

- Cross-Validation : Use tandem MS/MS to fragment ambiguous peaks and assign structures.

- Isotopic Labeling : Track fluorine (¹⁹F NMR) or nitrogen (¹⁵N labeling) to confirm substituent positions .

Q. How can researchers design assays to study this compound’s interaction with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to monitor activity changes in target enzymes (e.g., kinases) at varying compound concentrations.

- Molecular Docking : Model binding interactions with proteins (e.g., GABA receptors) using Schrödinger Suite or AutoDock Vina.

- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

Q. What are the implications of conflicting bioactivity data across studies?

- Methodological Answer :

- Experimental Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa), assay pH, and incubation time.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to assess if decomposition under assay conditions alters activity.

- Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify confounding variables (e.g., solvent choice) .

Tables for Critical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.